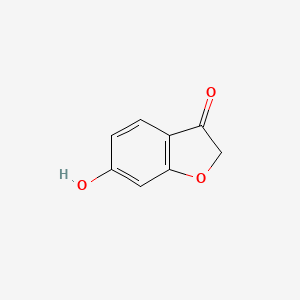

6-hydroxybenzofuran-3(2H)-one

Description

The exact mass of the compound 6-hydroxybenzofuran-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDMODVZBPFQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284479 | |

| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-26-0 | |

| Record name | 6-Hydroxy-2H-benzofuran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-3-coumaranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-hydroxybenzofuran-3(2H)-one: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold, has garnered significant attention in the scientific community for its versatile chemical properties and its role as a precursor in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry and drug discovery. The insights provided herein are intended to equip researchers and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their scientific endeavors.

Section 1: Unveiling the Molecular Architecture: Structure and Physicochemical Properties

6-hydroxybenzofuran-3(2H)-one, with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a bicyclic compound featuring a benzene ring fused to a furanone ring.[1][2] The presence of a hydroxyl group at the 6-position and a ketone at the 3-position of the benzofuranone core are pivotal to its chemical reactivity and biological activity.

Structural Elucidation

The structural framework of 6-hydroxybenzofuran-3(2H)-one provides a unique combination of aromaticity and a saturated heterocyclic ring. This arrangement allows for a range of chemical modifications, making it a valuable building block in synthetic chemistry.

Molecular Structure of 6-hydroxybenzofuran-3(2H)-one

Caption: Chemical structure of 6-hydroxybenzofuran-3(2H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxybenzofuran-3(2H)-one is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₃ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange solid | |

| Melting Point | 242-246 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water | [2] |

| CAS Number | 6272-26-0 |

Tautomerism: The Keto-Enol Equilibrium

An important characteristic of 6-hydroxybenzofuran-3(2H)-one is its ability to exist in tautomeric forms, primarily as a keto-enol equilibrium. The presence of an α-hydrogen adjacent to the carbonyl group allows for the formation of the corresponding enol. This equilibrium can be influenced by factors such as the solvent and pH.[3][4] The enol form can be stabilized through intramolecular hydrogen bonding and conjugation, which can significantly impact the molecule's reactivity and biological interactions.[3][4]

Keto-Enol Tautomerism of 6-hydroxybenzofuran-3(2H)-one

Caption: Equilibrium between the keto and enol forms.

Section 2: Synthesis and Reactivity

The synthesis of 6-hydroxybenzofuran-3(2H)-one can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Key Synthetic Strategies

Two prominent methods for the synthesis of 6-hydroxybenzofuran-3(2H)-one are:

-

Cyclization of 2,4-dihydroxyphenacylchloride: This method involves the intramolecular cyclization of 2,4-dihydroxyphenacylchloride, often facilitated by a base.[5]

-

From 6-acetoxy-benzofuran-3-ol: Another approach involves the reaction of 6-acetoxy-benzofuran-3-ol, which can be carried out under neat conditions using neutral alumina, sometimes enhanced with microwave irradiation for higher yields.[6]

Experimental Protocol: Synthesis via Cyclization

The following is a representative protocol for the synthesis of 6-hydroxybenzofuran-3(2H)-one based on the cyclization of 2,4-dihydroxyphenacylchloride.

Materials:

-

2,4-dihydroxyphenacylchloride

-

Activated barium hydroxide

-

Mortar and pestle

-

Ice-cold water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Grind 2,4-dihydroxyphenacylchloride with activated barium hydroxide in a mortar and pestle for approximately 5 minutes. The reaction mixture should turn yellow.

-

Allow the reaction mixture to stand at room temperature for about 10 minutes to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

-

Add ice-cold water to the reaction mixture and acidify with concentrated HCl.

-

A yellow solid of 6-hydroxybenzofuran-3(2H)-one will precipitate out.

-

Filter the solid, wash it with water, and recrystallize from ethanol to obtain the purified product.[5]

Synthesis Workflow

Caption: A simplified workflow for the synthesis of 6-hydroxybenzofuran-3(2H)-one.

Chemical Reactivity

The chemical reactivity of 6-hydroxybenzofuran-3(2H)-one is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and acylation. The ketone group is susceptible to nucleophilic attack and can participate in condensation reactions. The methylene group at the 2-position is activated by the adjacent carbonyl group, making it a site for various reactions, including the synthesis of aurone derivatives through condensation with aldehydes.

Section 3: Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 6-hydroxybenzofuran-3(2H)-one.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 6-hydroxybenzofuran-3(2H)-one, based on data from the parent compound and its derivatives.

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons at the 2-position. The chemical shift of the methylene protons is typically around 4.6 ppm. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methylene carbon. The carbonyl carbon signal is expected to be significantly downfield. | [7][8] |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. The C=O stretch is typically observed in the region of 1670-1700 cm⁻¹. | [9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 150). |

Section 4: Applications in Drug Discovery and Development

The 6-hydroxybenzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and its utility in the synthesis of compounds with a wide range of biological activities.

Biological Activities

Derivatives of 6-hydroxybenzofuran-3(2H)-one have demonstrated a variety of pharmacological effects, including:

-

Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators.[10][11]

-

Antitumor Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[11]

-

Antimicrobial Activity: Thiazole derivatives synthesized from 6-hydroxybenzofuran-3(2H)-one have shown promising antibacterial and antifungal activities.[12]

Role as a Synthetic Intermediate

6-hydroxybenzofuran-3(2H)-one serves as a crucial intermediate in the synthesis of more complex molecules, such as aurones. Aurones are a class of flavonoids known for their diverse biological properties, including antioxidant, anticancer, and anti-inflammatory effects.[9][13] The condensation of 6-hydroxybenzofuran-3(2H)-one with various aldehydes provides a straightforward route to a library of aurone derivatives for biological screening.

Section 5: Conclusion and Future Perspectives

6-hydroxybenzofuran-3(2H)-one is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its versatile reactivity and its role as a key building block for biologically active compounds underscore its importance. Future research is likely to focus on the development of novel synthetic methodologies for this scaffold and its derivatives, as well as a deeper exploration of their therapeutic potential in various disease areas. The continued investigation of this compound and its analogues holds great promise for the discovery of new and effective therapeutic agents.

References

- Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(1), 1-19.

-

SpectraBase. (n.d.). 6-hydroxy-2-(p-hydroxybenzylidene)-3(2H)-benzofuranone. Retrieved from [Link]

- Rambabu, D., et al. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

-

SpectraBase. (n.d.). 3(2H)-benzofuranone, 6-hydroxy-2-[[4-(1-methylethyl)phenyl]methylene]-7-(1-pyrrolidinylmethyl)-, (2Z)-. Retrieved from [Link]

- Tavakoli, M., et al. (n.d.). Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. SciSpace.

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Chemical Synthesis of 6-Hydroxy-2H-benzofuran-3-one: A Look at Key Methods. Retrieved from [Link]

- Rambabu, D., et al. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

-

SpectraBase. (n.d.). 3(2H)-benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(4-methyl-1-piperidinyl)methyl]-, (2Z)-. Retrieved from [Link]

-

ChemBK. (2024). 6-hydroxy-1-benzofuran-3(2H)-one. Retrieved from [Link]

- Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(1), 1-19.

- Kumar, S., et al. (2025). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones.

- Indian Journal of Pharmaceutical Education and Research. (2025). Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23): A Novel Synthetic Aurone Derivative with Antibacterial and Anti-Inflammatory Activity.

-

PubChem. (n.d.). 6-Hydroxybenzofuran. Retrieved from [Link]

- Kumar, S., et al. (2013). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Green Chemistry Letters and Reviews, 6(2), 95-99.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

- MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(1), 1.

- MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10331.

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-(Diethylamino)benzofuran-3(2H)-one. Retrieved from [Link]

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 6-hydroxy-. Retrieved from [Link]

- ResearchGate. (2013). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Letters in Drug Design & Discovery, 10(9), 798-807.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dspace@NITW: Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones [ir.library.nitw.ac.in:8080]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0166607) [np-mrd.org]

- 7. spectrabase.com [spectrabase.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 12. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR [m.chemicalbook.com]

- 13. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 6-hydroxybenzofuran-3(2H)-one from Resorcinol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxybenzofuran-3(2H)-one is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules and natural products.[1][2] Its core structure is found in compounds with potential applications in medicinal chemistry, including anti-inflammatory and antitumor agents.[3][4] This guide provides a detailed, in-depth exploration of a reliable and efficient two-step synthetic route to 6-hydroxybenzofuran-3(2H)-one, starting from the readily available precursor, resorcinol.

This document is designed for researchers, scientists, and professionals in the field of drug development, offering not just a set of instructions, but a thorough understanding of the underlying chemical principles, the rationale behind experimental choices, and practical insights for successful synthesis.

Synthetic Pathway Overview

The synthesis of 6-hydroxybenzofuran-3(2H)-one from resorcinol is efficiently achieved through a two-step process. The first step involves the introduction of a chloroacetyl group to the resorcinol ring via a Friedel-Crafts acylation reaction to yield 2,4-dihydroxyphenacyl chloride. The second step is an intramolecular cyclization of this intermediate, which proceeds via a Williamson ether synthesis mechanism to form the target benzofuranone ring system.

Figure 1: Overall synthetic pathway from resorcinol to 6-hydroxybenzofuran-3(2H)-one.

Step 1: Friedel-Crafts Acylation of Resorcinol

The initial step in this synthesis is the acylation of resorcinol with chloroacetyl chloride. This is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[5][6]

Mechanism of Friedel-Crafts Acylation

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of chloroacetyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to substitution at the positions ortho and para to the hydroxyl groups. The major product is the one where acylation occurs at the most sterically accessible and electronically favorable position. The reaction is completed by the deprotonation of the arenium ion intermediate, which restores the aromaticity of the ring.

Figure 2: Mechanism of Friedel-Crafts acylation of resorcinol.

Experimental Protocol: Synthesis of 2,4-Dihydroxyphenacyl chloride

Materials:

-

Resorcinol

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene or carbon disulfide (solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve resorcinol in the chosen dry solvent.

-

Cool the mixture in an ice-salt bath.

-

Slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Once the addition of AlCl₃ is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently on a water bath for a few hours until the evolution of HCl gas ceases.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dihydroxyphenacyl chloride.

-

The crude product can be purified by recrystallization.

Causality and Field-Proven Insights

-

Choice of Catalyst: Anhydrous aluminum chloride is a strong Lewis acid required to generate the acylium ion.[7] It is crucial to use the anhydrous form as the presence of moisture will deactivate the catalyst. A stoichiometric amount of AlCl₃ is often necessary because it forms a complex with the product ketone.[5]

-

Solvent: The choice of a dry, inert solvent is critical to prevent the decomposition of the catalyst and reagents. Nitrobenzene or carbon disulfide are common solvents for Friedel-Crafts reactions.

-

Temperature Control: The initial low temperature is important to control the exothermic reaction and prevent side reactions. The subsequent heating drives the reaction to completion.

-

Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted catalyst.

Step 2: Intramolecular Cyclization

The second step is the base-catalyzed intramolecular cyclization of 2,4-dihydroxyphenacyl chloride to form the final product, 6-hydroxybenzofuran-3(2H)-one. This reaction proceeds via an intramolecular Williamson ether synthesis.[8][9]

Mechanism of Intramolecular Cyclization

The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group at the 4-position by a base, forming a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction. This results in the displacement of the chloride ion and the formation of the five-membered furanone ring.

Figure 3: Mechanism of intramolecular cyclization.

Experimental Protocol: Synthesis of 6-hydroxybenzofuran-3(2H)-one

A particularly efficient method for this cyclization is a one-pot, solvent-free reaction using activated barium hydroxide.[10][11]

Materials:

-

2,4-Dihydroxyphenacyl chloride

-

Activated barium hydroxide (Ba(OH)₂)

-

Hydrochloric acid (concentrated)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, grind 2,4-dihydroxyphenacyl chloride with activated barium hydroxide for approximately 5 minutes. The reaction mixture will typically turn into a paste or a colored solid.

-

Allow the mixture to stand at room temperature for about 10-15 minutes to ensure the completion of the reaction.

-

Monitor the reaction progress by TLC.

-

After completion, add ice-cold water to the reaction mixture and acidify with concentrated hydrochloric acid.

-

A solid product should precipitate out. Filter the solid, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 6-hydroxybenzofuran-3(2H)-one.

Causality and Field-Proven Insights

-

Choice of Base: Activated barium hydroxide is an effective solid base for this transformation.[10] Its use in a solvent-free grinding method offers several advantages, including reduced reaction times, high yields, and environmentally friendly conditions. Other bases such as sodium hydroxide or potassium carbonate in a suitable solvent can also be used.

-

One-Pot Synthesis: This method is particularly attractive as it can be performed as a one-pot synthesis directly from resorcinol, chloroacetyl chloride, and an aldehyde (for the subsequent synthesis of aurones), simplifying the overall process and improving efficiency.[10][11]

-

Purification: Recrystallization is a standard and effective method for purifying the final product to obtain a high-purity solid.

Data Summary

The following table summarizes key data for the synthesis of 6-hydroxybenzofuran-3(2H)-one.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Intramolecular Cyclization |

| Reactants | Resorcinol, Chloroacetyl chloride | 2,4-Dihydroxyphenacyl chloride |

| Catalyst/Reagent | Anhydrous AlCl₃ | Activated Ba(OH)₂ |

| Solvent | Dry nitrobenzene or CS₂ | Solvent-free (grinding) |

| Reaction Time | 2-4 hours | 15-20 minutes |

| Temperature | 0 °C to gentle heating | Room temperature |

| Typical Yield | Moderate to good | High (often >90%)[10] |

| Product | 2,4-Dihydroxyphenacyl chloride | 6-hydroxybenzofuran-3(2H)-one |

| ¹H NMR (CDCl₃, 400 MHz) | - | δ 2.29 (s, 2H, –OCH₂–), 6.51 (d, 1H, H-7), 6.59 (dd, 1H, H-5), 7.46–7.48 (m, 1H, H-4)[10] |

Experimental Workflow Visualization

The overall laboratory workflow for the two-step synthesis is depicted below.

Figure 4: Laboratory workflow for the synthesis of 6-hydroxybenzofuran-3(2H)-one.

Conclusion

The synthesis of 6-hydroxybenzofuran-3(2H)-one from resorcinol via a two-step sequence of Friedel-Crafts acylation followed by intramolecular cyclization is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis, including detailed mechanistic insights, step-by-step experimental protocols, and practical considerations for successful execution. The use of a solvent-free cyclization step highlights a green chemistry approach to the synthesis of this valuable intermediate. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in drug discovery and materials science.

References

-

Pawar, S. S., & Pawar, R. P. (2012). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Green Chemistry Letters and Reviews, 5(1), 95-99. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Barluenga, J., et al. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. OAK Open Access Archive. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Rambabu, D., et al. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94. [Link]

-

Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Pawar, S. S., & Pawar, R. P. (2012). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Semantic Scholar. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

-

Patel, H. H., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Journal of the Indian Chemical Society, 84(10), 1024-1027. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

- 2. nbinno.com [nbinno.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of 6-hydroxybenzofuran-3(2H)-one: An In-depth Technical Guide

Introduction

6-hydroxybenzofuran-3(2H)-one is a key heterocyclic compound that serves as a fundamental scaffold in a variety of biologically active molecules and natural products. Its structural elucidation is paramount for researchers in medicinal chemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of 6-hydroxybenzofuran-3(2H)-one, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth analysis of the spectral data, providing field-proven insights into the characterization of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-hydroxybenzofuran-3(2H)-one, both ¹H and ¹³C NMR are crucial for confirming its structure.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A robust protocol for acquiring the ¹H NMR spectrum of 6-hydroxybenzofuran-3(2H)-one is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 6-hydroxybenzofuran-3(2H)-one sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte's signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of particulate matter.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between pulses.

-

Acquisition Time: Typically around 2-3 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

The following table summarizes the ¹H NMR spectral data for 6-hydroxybenzofuran-3(2H)-one in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.46-7.48 | m | - | 1H | H-4 |

| 6.59 | dd | J = 8.56, 2.04 | 1H | H-5 |

| 6.51 | d | J = 1.96 | 1H | H-7 |

| 2.29 | s | - | 2H | -OCH₂- |

Interpretation:

-

Aromatic Protons: The signals in the aromatic region (δ 6.5-7.5 ppm) are characteristic of the substituted benzene ring. The doublet of doublets for H-5 and the doublet for H-7 are consistent with the substitution pattern. The multiplet for H-4 suggests further coupling.

-

Methylene Protons: The singlet at δ 2.29 ppm, integrating to two protons, is assigned to the methylene protons (-OCH₂-) of the furanone ring. The singlet nature indicates no adjacent protons.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Accurately weigh 20-50 mg of the sample.

-

Dissolve in approximately 0.7 mL of CDCl₃ with TMS.

-

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-5 second delay is appropriate.

-

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (C-3) |

| ~165 | C-O (C-7a) |

| ~160 | C-OH (C-6) |

| ~125 | C-4 |

| ~115 | C-3a |

| ~112 | C-5 |

| ~98 | C-7 |

| ~72 | -OCH₂- (C-2) |

Interpretation:

-

Carbonyl Carbon: The downfield signal around 198 ppm is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons: The signals between 98 and 165 ppm are assigned to the carbons of the benzene ring and the furanone moiety. The carbons attached to oxygen (C-7a and C-6) are expected to be the most downfield in this region.

-

Methylene Carbon: The upfield signal around 72 ppm corresponds to the methylene carbon (C-2).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Based on the functional groups present in 6-hydroxybenzofuran-3(2H)-one and data from related compounds, the following characteristic absorption bands are expected.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic, -CH₂-) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation:

-

Hydroxyl Group: The broad, strong absorption around 3400 cm⁻¹ is a clear indication of the presence of a hydroxyl group, with the broadness resulting from intermolecular hydrogen bonding.

-

Carbonyl Group: The strong absorption at approximately 1680 cm⁻¹ is characteristic of a conjugated ketone, consistent with the α,β-unsaturated ketone system in the furanone ring.

-

Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1480 cm⁻¹ confirm the presence of the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

The molecular weight of 6-hydroxybenzofuran-3(2H)-one (C₈H₆O₃) is 150.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 150.

Predicted Fragmentation Pattern:

The molecular ion of 6-hydroxybenzofuran-3(2H)-one is expected to undergo fragmentation through several pathways, including:

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a molecule of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z = 122.

-

Retro-Diels-Alder (RDA) type fragmentation: The furanone ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.

-

Loss of H₂O: While less common for phenols under EI, loss of water (18 Da) from the molecular ion could occur, giving a fragment at m/z = 132.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 6-hydroxybenzofuran-3(2H)-one. ¹H NMR confirms the proton environment, while ¹³C NMR (predicted) elucidates the carbon framework. IR spectroscopy confirms the presence of key hydroxyl and carbonyl functional groups. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this important chemical entity.

References

- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

- Tavakoli, M., et al. (Year of Publication). Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. Journal Name, Volume(Issue), Pages.

- Varma, R. S. (Year of Publication). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Green Chemistry Letters and Reviews, Volume(Issue), Pages.

-

SpectraBase. (n.d.). 6-hydroxy-2-(p-hydroxybenzylidene)-3(2H)-benzofuranone. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-hydroxy-3(2H)-benzofuranone. Retrieved from [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 6-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Begala, M., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51.

- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.

-

NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 6-Hydroxybenzofuran-3(2H)-one Analogs

Abstract: The 6-hydroxybenzofuran-3(2H)-one scaffold is a core structural motif present in a diverse array of naturally occurring compounds with significant biological activities. This technical guide provides an in-depth exploration of the primary classes of these analogs, focusing on aurones and pterocarpans. We delve into their natural distribution, elucidating the intricate biosynthetic pathways that produce these molecules, primarily through the isoflavonoid pathway in plants. Furthermore, this guide serves as a practical resource for researchers, offering detailed, step-by-step protocols for the extraction, isolation, and structural characterization of these compounds from natural sources. The therapeutic potential of these analogs is highlighted through a summary of their key biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making this a vital resource for professionals in natural product chemistry and drug development.

The 6-Hydroxybenzofuran-3(2H)-one Scaffold: A Privileged Structure in Nature

The benzofuran-3(2H)-one moiety represents a versatile heterocyclic scaffold that is a cornerstone of numerous natural products. The 6-hydroxy substitution is a common feature that plays a crucial role in the biological activity of these molecules, often contributing to their antioxidant properties. This core structure is the foundation for several major classes of flavonoids and isoflavonoids, which are secondary metabolites synthesized by plants and other organisms.[1][2] These compounds are not merely metabolic curiosities; they play critical roles in the organism's interaction with its environment and have been identified as promising leads for drug discovery programs.[3] This guide will primarily focus on two prominent and structurally related classes derived from this core: the vividly colored aurones and the defensive pterocarpan phytoalexins.

Biosynthesis: The Isoflavonoid Pathway Origin

The vast majority of naturally occurring 6-hydroxybenzofuran-3(2H)-one analogs found in plants are synthesized via the phenylpropanoid and subsequent isoflavonoid pathways.[4][5][6] This complex metabolic route begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the foundational isoflavonoid skeleton.[7]

The key, committed step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 to the C-3 position of the flavanone core, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[5][7] This rearrangement yields a 2-hydroxyisoflavanone intermediate, which is then dehydrated to form an isoflavone like daidzein or genistein.[4][7] These isoflavones are the central precursors for a wide variety of downstream products, including the pterocarpans. Aurones, while structurally similar, arise from a different branch of the flavonoid pathway, originating from chalcone precursors.[8]

Below is a diagram illustrating the core biosynthetic pathway leading to these key intermediates.

Caption: Simplified biosynthetic pathway from L-Phenylalanine to key flavonoid and isoflavonoid intermediates that serve as precursors to aurones and pterocarpans.

Major Classes and Natural Distribution

Aurones: Nature's Golden Pigments

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids responsible for the brilliant yellow and orange colors of many flowers.[9][10] Their name is derived from the Latin aurum for gold.[9] Beyond their role as pigments, they are recognized for a wide spectrum of biological activities.[8][11][12] They are particularly abundant in the flowers of certain plant families but can be found in other tissues as well.

| Aurone Analog | Natural Source(s) | Plant Family |

| Aureusidin | Antirrhinum majus (Snapdragon) | Plantaginaceae |

| Sulfuretin | Cosmos sulphureus (Sulphur Cosmos) | Asteraceae |

| Bracteatin | Antirrhinum majus | Plantaginaceae |

| Hispidol | Glycyrrhiza spp. (Licorice) | Fabaceae |

| Maritimetin | Coreopsis maritima (Sea Dahlia) | Asteraceae |

Pterocarpans: The Defensive Phytoalexins

Pterocarpans are derivatives of isoflavonoids characterized by a tetracyclic ring system formed by an additional ether linkage between the B-ring and the 4-position of the chromane ring.[13] These compounds are predominantly found in the family Fabaceae (legumes) and are well-known as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors.[6][14][15] The stereochemistry of pterocarpans is a critical determinant of their biological activity.[15]

| Pterocarpan Analog | Natural Source(s) | Plant Family |

| Medicarpin | Medicago truncatula, Trifolium pratense | Fabaceae |

| Maackiain | Trifolium pratense, Cicer arietinum | Fabaceae |

| Glyceollins (I, II, III) | Glycine max (Soybean) | Fabaceae |

| Pisatin | Pisum sativum (Pea) | Fabaceae |

| Phaseolin | French Bean Seeds | Fabaceae |

Biological Activities and Therapeutic Potential

The structural diversity of 6-hydroxybenzofuran-3(2H)-one analogs translates into a broad range of pharmacological activities, making them attractive candidates for drug discovery.

| Activity | Compound Class/Example | Observed Effect & Potency (IC₅₀/MIC) | Reference |

| Anticancer | Aurones | Potent in vitro activity against various cancer cell lines (e.g., prostate, breast). | [12][16] |

| Anticancer | Benzofuran-3-yl-maleimides | Inhibition of GSK-3β; antiproliferative in pancreatic cancer cells (low µM to nM). | [3] |

| Antioxidant | (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Significant DPPH free radical scavenging capacity. | [1][2][17] |

| Antimicrobial | Thiazole derivatives | Active against Gram-positive bacteria and Candida spp. (MICs as low as 0.24-7.81 µg/mL). | [18] |

| Antifungal | Pterocarpans (as phytoalexins) | Inhibit fungal growth as part of the plant defense mechanism. | [8][14] |

| Antileishmanial | 6-hydroxy-2-[phenylmethylene]-3(2H)-benzofuranone | EC₅₀ of 0.45 µg/mL against extracellular promastigotes. | [18] |

These activities highlight the potential of this scaffold in developing new therapeutics for a range of diseases, from infectious diseases to oncology.

Technical Guide to Isolation and Characterization

The successful study of natural products hinges on robust and efficient methods for their extraction, isolation, and structural elucidation. The following section provides validated, step-by-step protocols tailored for 6-hydroxybenzofuran-3(2H)-one analogs.

General Workflow

The process begins with the collection and preparation of the biological material and proceeds through extraction, purification, and final structural analysis.

Caption: Standard workflow for the isolation and structural elucidation of natural products from biological sources.

Protocol 1: Extraction and Isolation from Plant Material

This protocol provides a general methodology adaptable to various plant sources. The choice of solvent is critical; moderately polar solvents like methanol or ethanol are effective for extracting a broad range of flavonoids and isoflavonoids.

Materials:

-

Dried and powdered plant material (e.g., leaves, flowers, roots)

-

Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Methodology:

-

Defatting (Optional but Recommended):

-

Macerate 1 kg of dried, powdered plant material in n-hexane (3 x 3 L, 24h each) at room temperature. This step removes nonpolar constituents like fats and waxes that can interfere with subsequent separation.

-

Discard the hexane extract and air-dry the plant residue.

-

-

Extraction:

-

Extract the defatted plant material with methanol (3 x 3 L, 48h each) at room temperature with occasional shaking. Methanol is an excellent solvent for moderately polar compounds like glycosides and aglycones of aurones and pterocarpans.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.

-

-

Fractionation via Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in a 9:1 mixture of water and methanol.

-

Perform successive partitioning with ethyl acetate (3 x 1 L). Ethyl acetate will extract compounds of intermediate polarity, which includes most of the target benzofuranone aglycones.

-

Combine the ethyl acetate fractions and concentrate to dryness to yield the ethyl acetate fraction.

-

-

Isolation by Column Chromatography:

-

Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.

-

Pack a glass column with silica gel in n-hexane. Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate-methanol gradient if necessary.

-

Collect fractions (e.g., 50 mL each) and monitor by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles and concentrate.

-

-

Final Purification by HPLC:

-

Subject the semi-pure fractions from column chromatography to semi-preparative HPLC for final purification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water is typically effective.

-

Monitor the elution with a UV-Vis detector at a wavelength relevant to the compound's chromophore (e.g., ~320-400 nm for aurones).

-

Collect the peaks corresponding to the pure compounds.

-

Protocol 2: Structural Elucidation

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[19][20]

Materials:

-

Pure isolated compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Methodology:

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze using HRMS (e.g., ESI-TOF).

-

Causality: This step provides the exact mass of the molecule, which is used to determine its molecular formula with high confidence. The fragmentation pattern can also offer initial clues about the structure.

-

-

¹H NMR (Proton NMR):

-

Dissolve 1-5 mg of the sample in a deuterated solvent and acquire a ¹H NMR spectrum.

-

Interpretation: This spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns/coupling constants), and their relative abundance (integration). For a 6-hydroxybenzofuran-3(2H)-one, one would expect to see signals in the aromatic region, signals for the heterocyclic ring, and potentially signals for substituents.

-

-

¹³C NMR (Carbon NMR):

-

Acquire a ¹³C NMR spectrum using the same sample.

-

Interpretation: This provides the number of unique carbon atoms in the molecule and their chemical environment. A carbonyl carbon (C=O) for the 3-keto group would typically appear far downfield (~180-200 ppm).

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It is essential for piecing together spin systems, such as the protons on an aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is arguably the most powerful tool for assembling the complete carbon skeleton, as it connects different fragments of the molecule. For instance, a correlation from a proton on the B-ring to a carbon in the benzofuranone A-ring can confirm the overall connectivity.

-

-

Data Integration and Structure Confirmation:

-

Systematically analyze all spectroscopic data. Use the molecular formula from HRMS as a constraint. Build fragments using COSY and HSQC data, and connect these fragments using HMBC correlations to propose a final structure. Compare the obtained spectral data with literature values for known compounds to confirm the identification.[19]

-

Conclusion and Future Perspectives

The 6-hydroxybenzofuran-3(2H)-one core and its naturally occurring analogs, particularly aurones and pterocarpans, represent a rich and underexplored area for chemical and pharmacological research. Their widespread distribution in the plant kingdom, coupled with their diverse and potent biological activities, underscores their importance. The biosynthetic pathways leading to these compounds are well-established, providing targets for metabolic engineering to enhance their production. The technical protocols outlined in this guide provide a robust framework for the discovery and characterization of new analogs from nature. Future research should focus on exploring novel biological sources, elucidating the mechanisms of action for their various bioactivities, and leveraging synthetic chemistry to optimize their therapeutic properties, paving the way for the development of next-generation drugs derived from these golden natural scaffolds.

References

- Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - Frontiers. (URL: )

- The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydr

-

Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC - PubMed Central. (URL: [Link])

-

Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC - PubMed Central. (URL: [Link])

-

Isoflavonoid biosynthesis - Wikipedia. (URL: [Link])

-

Biosynthesis Pathway and Metabolism of Isoflavones - Encyclopedia.pub. (URL: [Link])

- An update of aurones: food resource, health benefit, biosynthesis and applic

-

The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed. (URL: [Link])

-

Aurones: A Golden Resource for Active Compounds - PMC - NIH. (URL: [Link])

-

Biosynthesis of Aurones | Encyclopedia MDPI. (URL: [Link])

-

Naturally Occurring Aurones and Chromones- a Potential Organic Therapeutic Agents ImprovisingNutritional Security - ijirset. (URL: [Link])

-

The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - ResearchGate. (URL: [Link])

-

Pterocarpan - Wikipedia. (URL: [Link])

-

Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles | Request PDF - ResearchGate. (URL: [Link])

-

Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed. (URL: [Link])

-

Biological Activities of Aurones: A Brief Summary - Bentham Science Publisher. (URL: [Link])

-

Isolation and identification of a new benzofuranone derivative from Usnea longissima. (URL: [Link])

-

An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. (URL: [Link])

-

An Update on Natural Occurrence and Biological Activity of Benzofurans - SciSpace. (URL: [Link])

-

Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Structural Characterization of Natural Benzofuranoids - ResearchGate. (URL: [Link])

-

Isolation and Structure Elucidation of Natural Products from Plants. (URL: [Link])

-

Selected biologically active benzofuran‐3(2H)‐ones. - ResearchGate. (URL: [Link])

-

An Update on Natural Occurrence and Biological Activity of Benzofurans - ResearchGate. (URL: [Link])

-

Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. (URL: [Link])

-

Biosynthesis of pterocarpan phytoalexins in Trifolium pratense - Semantic Scholar. (URL: [Link])

-

6-hydroxy-1-benzofuran-3(2H)-one - ChemBK. (URL: [Link])

-

Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols - ResearchGate. (URL: [Link])

-

Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (URL: [Link])

-

From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed. (URL: [Link])

-

An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Semantic Scholar. (URL: [Link])

-

Aurones: A Golden Resource for Active Compounds - ARPI. (URL: [Link])

-

Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. (URL: [Link])

Sources

- 1. actascientific.com [actascientific.com]

- 2. scispace.com [scispace.com]

- 3. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 5. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijirset.com [ijirset.com]

- 9. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis of Aurones | Encyclopedia MDPI [encyclopedia.pub]

- 12. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 13. Pterocarpan - Wikipedia [en.wikipedia.org]

- 14. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

6-Hydroxybenzofuran-3(2H)-one: A Versatile Scaffold for Innovations in Medicinal Chemistry and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxybenzofuran-3(2H)-one, a key heterocyclic ketone, has emerged as a privileged scaffold in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a phenolic hydroxyl group, an enolizable ketone, and an activated aromatic ring, provides multiple reaction sites for diversification. This guide delves into the core reactivity of this building block, presenting its synthetic utility through key transformations. We will explore its role in the construction of complex molecular architectures, particularly aurones and other biologically active compounds, supported by detailed protocols, mechanistic insights, and cited literature. This document serves as a technical resource to empower researchers in leveraging the full synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of 6-Hydroxybenzofuran-3(2H)-one

The benzofuran motif is a cornerstone in a multitude of natural products and synthetic drugs, valued for its wide range of biological activities.[1] 6-Hydroxybenzofuran-3(2H)-one (also known as 6-hydroxy-3-coumaranone) represents a highly functionalized and strategic starting material within this chemical class.[2] Its molecular formula is C₈H₆O₃, and it exists as a solid that is slightly soluble in water.[2]

1.1 Structure and Physicochemical Properties

The power of 6-hydroxybenzofuran-3(2H)-one as a building block stems from its distinct reactive centers:

-

The C6 Phenolic Hydroxyl Group: A versatile handle for etherification, esterification, and participation in coupling reactions. It also activates the aromatic ring towards electrophilic substitution.

-

The C3 Carbonyl Group: Susceptible to nucleophilic attack and reduction.

-

The C2 Methylene Group: Positioned alpha to the carbonyl, its protons are acidic and readily participate in condensation and alkylation reactions.

-

The Benzene Ring: Can undergo electrophilic substitution to introduce further diversity.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molar Mass | 150.13 g/mol | [2] |

| Melting Point | 242-246 °C (dec.) | [2] |

| Appearance | Solid | [2] |

1.2 Significance in Medicinal Chemistry

Derivatives of the 6-hydroxybenzofuran-3(2H)-one core are subjects of intense investigation due to their promising therapeutic potential. Research has highlighted several biological activities, including:

-

Anti-inflammatory Properties: The scaffold has shown potential to inhibit the production of reactive oxygen species (ROS) in macrophages.[3][4]

-

Antitumor Activity: Certain derivatives are being explored as potential inhibitors of heat shock protein 90 (Hsp90), a crucial target in cancer therapy.[3]

-

Antibacterial Effects: The core structure is a valuable starting point for developing new antibacterial agents.[3]

The ability to readily synthesize a library of derivatives from this single precursor makes it an invaluable tool in structure-activity relationship (SAR) studies for drug discovery programs.[4]

Core Synthetic Transformations: Unlocking Molecular Diversity

The synthetic versatility of 6-hydroxybenzofuran-3(2H)-one is best illustrated through its key reactions. The most prominent of these is the Knoevenagel condensation, which serves as a gateway to the aurone class of flavonoids.

The Knoevenagel Condensation: A Gateway to Aurones

The Knoevenagel condensation is a cornerstone reaction involving the C2-methylene group.[5] It entails the reaction of the active methylene protons of 6-hydroxybenzofuran-3(2H)-one with an aldehyde or ketone, catalyzed by a base, to form a C=C double bond.[5] This transformation is the principal method for synthesizing aurones (2-benzylidenebenzofuran-3(2H)-ones), a subclass of flavonoids known for their yellow color and diverse biological activities.[4][6]

Diagram 1: Knoevenagel Condensation Workflow

Caption: Workflow for the synthesis of aurones via Knoevenagel condensation.

Protocol 2.1.1: One-Pot, Solvent-Free Synthesis of an Aurone Derivative

This protocol is adapted from a reported eco-friendly method for aurone synthesis.[6] It demonstrates a one-pot reaction where the cyclization to form the benzofuranone is immediately followed by condensation.

Materials:

-

2,4-Dihydroxyphenacyl chloride (precursor to 6-hydroxybenzofuran-3(2H)-one)

-

Substituted benzaldehyde (e.g., benzaldehyde)

-

Activated Barium Hydroxide (Ba(OH)₂)

-

Mortar and pestle

-

Ice-cold dilute HCl

-

Standard laboratory glassware for filtration and washing

Procedure:

-

Reactant Preparation: In a clean, dry mortar, combine 2,4-dihydroxyphenacyl chloride (1 mmol), the desired benzaldehyde (1 mmol), and activated barium hydroxide (3-4 mmol).

-

Reaction Initiation: Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction mixture will typically turn yellow.[6]

-

Reaction Completion: Allow the mixture to stand at room temperature for 10-15 minutes to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up: Acidify the reaction mixture by carefully adding ice-cold dilute HCl. This will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure aurone.

Causality and Insights:

-

Why activated Ba(OH)₂? Activated barium hydroxide serves as a solid base catalyst that is highly effective under solvent-free conditions.[6] Its crystalline texture facilitates the reaction. Other bases like NaOH or KOH are less effective in this solid-state reaction.[6]

-

Why a one-pot reaction? This method is highly efficient and environmentally friendly. It avoids the need to isolate the 6-hydroxybenzofuran-3(2H)-one intermediate, saving time and reducing solvent waste. The Ba(OH)₂ first catalyzes the intramolecular cyclization of the phenacyl chloride to the benzofuranone, which then immediately undergoes the Knoevenagel condensation in the same pot.[6]

Table 2.1: Scope of the Knoevenagel Condensation

| Aldehyde Reactant | Product | Reported Yield | Reference |

| Benzaldehyde | (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | High | [6][7] |

| 3,4-Dihydroxybenzaldehyde | 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | N/A | [8] |

| 2-Methylbenzaldehyde | 6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one | N/A | [9] |

Reactions at the C2 Position: Beyond Condensation

The C2 position is not only reactive in condensations but also serves as a point for introducing other functionalities, such as in the synthesis of hydrated auronols.

Diagram 2: Diversification at the C2 Position

Caption: Synthetic pathways originating from the C2 position of the core scaffold.

An example is the reaction with 4-hydroxybenzaldehyde which can lead to the aldol addition product, 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one, a hydrated auronol prototype.[10] This demonstrates that under certain conditions, the initial nucleophilic addition of the enolate to the aldehyde can be isolated before dehydration occurs.

Reactions at Other Sites

While the C2 position is highly reactive, the phenolic hydroxyl and the aromatic ring offer further opportunities for functionalization.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group at C6 activates the aromatic ring, particularly at the C5 and C7 positions, for electrophilic substitution reactions like halogenation or nitration.[3]

-

O-Alkylation/Acylation: The C6-hydroxyl group can be readily converted to ethers or esters to modify the molecule's properties, such as solubility or metabolic stability, or to serve as a protecting group during subsequent synthetic steps.

Conclusion and Future Outlook

6-Hydroxybenzofuran-3(2H)-one is a powerful and versatile building block in organic synthesis. Its multiple, distinct reactive sites allow for the controlled and strategic construction of complex molecular architectures. The Knoevenagel condensation, in particular, provides a reliable and high-yielding route to the aurone family of natural products and their analogs, which are of significant interest in medicinal chemistry.[4] The development of efficient, one-pot, and environmentally benign synthetic methods further enhances its utility.[6] For researchers and professionals in drug development, mastering the reactivity of this scaffold opens the door to novel compound libraries with potential applications in treating a range of diseases, from inflammatory conditions to cancer.[3] Future research will likely focus on expanding the scope of its reactions, including asymmetric transformations and its use in cascade reactions and total synthesis of complex natural products.[11]

References

-

ChemBK. (2024). 6-hydroxy-1-benzofuran-3(2H)-one. Available at: [Link]

-

OAK Open Access Archive. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. Available at: [Link]

-

Taylor & Francis Online. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of 6-Hydroxy-2H-benzofuran-3-one: A Look at Key Methods. Available at: [Link]

-

Taylor & Francis Online. (2006). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

-

ResearchGate. (2025). 6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage. Available at: [Link]

-

ResearchGate. (2025). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Available at: [Link]

-

PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

-

ResearchGate. (n.d.). The Knoevenagel Condensation. Available at: [Link]

-

PubChem. (n.d.). (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one. Available at: [Link]

-

RSC Publishing. (2015). Total synthesis of natural products containing benzofuran rings. Available at: [Link]

-

PubChem. (n.d.). 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. Available at: [Link]

Sources

- 1. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

- 2. 6-hydroxy-1-benzofuran-3(2H)-one [chembk.com]

- 3. Buy 6-hydroxybenzofuran-3(2H)-one | 6272-26-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | C15H10O3 | CID 908584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | C15H10O5 | CID 5321560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one | C15H12O5 | CID 13815501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

Investigating the Antioxidant Potential of 6-hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] This has spurred intensive research into the discovery and characterization of novel antioxidant compounds. The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic molecules with diverse pharmacological activities.[3][4] Among these, 6-hydroxybenzofuran-3(2H)-one, a member of the aurone family, has emerged as a compound of significant interest due to its structural features that suggest potential antioxidant and anti-inflammatory properties.[5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly investigate the antioxidant potential of 6-hydroxybenzofuran-3(2H)-one. We will delve into a multi-tiered experimental approach, from fundamental chemical characterization to cell-based assays and mechanistic pathway analysis, providing not just protocols but the scientific rationale behind each experimental choice.

Foundational Understanding: Synthesis and Physicochemical Properties

A robust investigation begins with a pure and well-characterized compound. 6-hydroxybenzofuran-3(2H)-one (CAS: 6272-26-0) is an organic compound with the chemical formula C₈H₆O₃.[7] While commercially available, understanding its synthesis is crucial for derivatization and structure-activity relationship (SAR) studies.

Synthesis Overview

Several synthetic routes to 6-hydroxybenzofuran-3(2H)-one and its derivatives have been reported. A common approach involves the cyclization of appropriate precursors. For instance, one method describes the reaction of benzofuran-2,3-dione with sulfuric acid in the presence of sodium hydroxide.[7] Other strategies may utilize palladium-catalyzed reactions or microwave-assisted synthesis for improved efficiency.[5]

The selection of a synthetic route should be guided by factors such as yield, purity, cost-effectiveness, and scalability. For the purpose of generating material for biological evaluation, a route that consistently produces high-purity compound is paramount.

Physicochemical Characterization

Before biological evaluation, it is essential to confirm the identity and purity of the synthesized or procured 6-hydroxybenzofuran-3(2H)-one. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

A Tiered Approach to Antioxidant Evaluation

To comprehensively assess the antioxidant potential of 6-hydroxybenzofuran-3(2H)-one, a tiered approach is recommended, moving from simple chemical assays to more biologically relevant cell-based models.

Tier 1: In Vitro Chemical Antioxidant Assays

These assays are rapid, relatively inexpensive, and provide a good initial screening of a compound's ability to scavenge free radicals or reduce oxidizing agents.[8] It is crucial to employ multiple assays with different mechanisms of action to obtain a comprehensive profile.

Table 1: Overview of In Vitro Chemical Antioxidant Assays

| Assay | Principle | Measures | Key Reagent(s) | Wavelength |